molecular formula C11H9ClN2 B3316160 3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile CAS No. 95306-42-6

3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile

Cat. No. B3316160
CAS RN: 95306-42-6
M. Wt: 204.65 g/mol
InChI Key: YFFBKRMQHQPXRN-UHFFFAOYSA-N
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Description

3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H9ClN2 . It has a molecular weight of 204.66 . This compound is also known by other synonyms such as 3-Chloro-4-cyano-1-methyl-5,6-dihydroisoquinoline and 4-Isoquinolinecarbonitrile, 3-chloro-5,6-dihydro-1-methyl .


Molecular Structure Analysis

The molecular structure of 3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile consists of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . For a detailed structural analysis, it would be ideal to use software tools that can visualize the 3D structure of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile are not fully detailed in the search results. It is known that the compound should be stored sealed in a dry environment at 2-8°C . For a comprehensive analysis of its physical and chemical properties, specific scientific literature or databases should be consulted.

Future Directions

The future directions or potential applications of 3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile are not specified in the search results. The future directions could include potential uses in pharmaceutical testing . For more detailed information on future directions, specific scientific literature or databases should be consulted.

properties

IUPAC Name

3-chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-7-8-4-2-3-5-9(8)10(6-13)11(12)14-7/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFBKRMQHQPXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CCCC2=C(C(=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-Chloro-1-methyl-5,6-dihydroisoquinoline-4-carbonitrile

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